molecular formula C21H30N2O7S B12727072 beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester CAS No. 82560-40-5

beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester

Cat. No.: B12727072
CAS No.: 82560-40-5
M. Wt: 454.5 g/mol
InChI Key: NGVXZBGRHGTXAW-UHFFFAOYSA-N
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Description

Beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester: is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the ethyl ester group, and the incorporation of the beta-alanine moiety. Common reagents used in these reactions may include:

    Benzofuran precursors: Starting materials for the benzofuran ring.

    Esterification agents: Such as ethyl alcohol and acid catalysts.

    Beta-alanine derivatives:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Reagents commonly used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and enzyme interactions.

    Medicine: Potential therapeutic applications or as a drug precursor.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme inhibition or activation: Modulating the activity of specific enzymes.

    Receptor binding: Interacting with cellular receptors to trigger biological responses.

    Pathway modulation: Influencing biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester may include other beta-alanine derivatives or benzofuran-containing compounds. Examples include:

  • Beta-Alanine, N-(2-oxoethyl)-, ethyl ester
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl derivatives

Uniqueness

The uniqueness of This compound

Properties

CAS No.

82560-40-5

Molecular Formula

C21H30N2O7S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(2-ethoxy-2-oxoethyl)amino]propanoate

InChI

InChI=1S/C21H30N2O7S/c1-6-27-17(24)11-12-23(14-18(25)28-7-2)31-22(5)20(26)29-16-10-8-9-15-13-21(3,4)30-19(15)16/h8-10H,6-7,11-14H2,1-5H3

InChI Key

NGVXZBGRHGTXAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

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